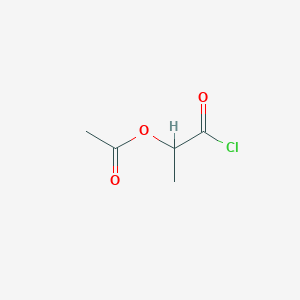

2-Acetoxypropionyl chloride

CAS No.: 38939-83-2

Cat. No.: VC2017310

Molecular Formula: C5H7ClO3

Molecular Weight: 150.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38939-83-2 |

|---|---|

| Molecular Formula | C5H7ClO3 |

| Molecular Weight | 150.56 g/mol |

| IUPAC Name | (1-chloro-1-oxopropan-2-yl) acetate |

| Standard InChI | InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 |

| Standard InChI Key | ALHZEIINTQJLOT-UHFFFAOYSA-N |

| SMILES | CC(C(=O)Cl)OC(=O)C |

| Canonical SMILES | CC(C(=O)Cl)OC(=O)C |

Introduction

Chemical Structure and Nomenclature

2-Acetoxypropionyl chloride has the molecular formula C5H7ClO3 and a molecular weight of 150.56 g/mol . The compound possesses an acyl chloride group and an acetoxy group, giving it distinctive reactivity patterns . Structurally, it consists of a propanoyl chloride backbone with an acetoxy substituent at the 2-position. The compound exists in two enantiomeric forms due to the stereocenter at position 2: (R)-(+)-2-acetoxypropionyl chloride and (S)-(-)-2-acetoxypropionyl chloride .

Various synonyms exist for this compound, including:

The systematic IUPAC name is (1-chloro-1-oxopropan-2-yl) acetate . The stereochemistry is often specified in the name, particularly when referring to the specific enantiomers used in research applications.

Physical Properties

2-Acetoxypropionyl chloride appears as a clear liquid with a colorless to light yellow appearance . The compound has several documented physical properties that are important for its handling, storage, and application in various chemical processes.

Table 2.1: Physical Properties of 2-Acetoxypropionyl Chloride

These physical properties are critical for researchers and manufacturers when working with this compound, particularly when designing synthetic routes, purification methods, or formulating products containing this chemical.

Stereochemistry

2-Acetoxypropionyl chloride is a chiral molecule with a stereocenter at the 2-position, resulting in two enantiomers: the (R)-(+) form and the (S)-(-) form . The stereochemistry of this compound is particularly significant because different enantiomers can exhibit different biological activities and reaction outcomes in asymmetric synthesis.

Optical Properties

The (S)-(-)-2-acetoxypropionyl chloride enantiomer has a specific rotation of [α]20/D -31° (c=4, CHCl3) . This negative rotation is characteristic of the S-enantiomer and is an important parameter for confirming its optical purity. The (R)-(+) enantiomer demonstrates the opposite optical rotation. Optical purity is a critical parameter for applications requiring enantioselective reactions and is typically maintained at a minimum of 95.0% ee for commercial preparations .

Stereochemical Applications

The distinct stereochemistry of 2-acetoxypropionyl chloride makes it valuable in asymmetric synthesis and as a chiral building block. The specific enantiomers are used in the preparation of pharmaceuticals with defined stereochemistry, particularly in cases where the biological activity is dependent on the absolute configuration . The ability to transfer chirality makes this compound especially valuable in stereoselective synthesis processes and as a chiral derivatizing agent for analytical applications .

Synthesis Methods

Several methods exist for the synthesis of 2-acetoxypropionyl chloride, with industrial processes focusing on continuous production methods to achieve high yields and purity.

Continuous Process Synthesis

A continuous process for the preparation of (S)-2-acetoxypropionyl chloride involves multiple steps starting from aqueous lactic acid solution . The process includes:

-

Water distillation: Replacing water in aqueous lactic acid with acetic acid through distillation to obtain lactic acid in acetic acid solution .

-

Acetylization: Reacting lactic acid with acetic anhydride in acetic acid to produce 2-acetyloxypropanoic acid .

-

Distillation: Removing acetic acid and excess acetic anhydride by distillation .

-

Chlorination: Converting (S)-2-acetyloxypropanoic acid to (S)-2-acetyloxypropionyl chloride using thionyl chloride .

-

Purification: Distilling the final product to achieve high purity .

This continuous process can achieve yields exceeding 90% and is suitable for industrial-scale production of high-purity material .

Reactor Configuration

The chlorination reaction for producing 2-acetoxypropionyl chloride is typically carried out in a series of at least 2-6 continuously stirred tank reactors (CSTR) . Each reactor is equipped with its own condensing unit and independent exhaust pipe, allowing for controlled reaction conditions and efficient handling of the volatile thionyl chloride . This configuration helps achieve transformation efficiencies higher than 90-95% with residence times of less than 3 hours .

Chemical Reactions

2-Acetoxypropionyl chloride undergoes various reactions typical of acid chlorides, with its reactivity enhanced by the presence of the acetoxy group.

Substitution Reactions

The compound readily reacts with nucleophiles in substitution reactions:

-

With amines: Forms corresponding amides

-

With alcohols: Forms esters

-

With thiols: Forms thioesters

These substitution reactions are valuable in organic synthesis for creating diverse functional group derivatives and building complex molecules.

Hydrolysis

In the presence of water, 2-acetoxypropionyl chloride undergoes hydrolysis to form 2-hydroxypropionic acid (lactic acid) and hydrochloric acid . This reaction occurs readily due to the high reactivity of the acyl chloride group toward nucleophiles, making the compound moisture-sensitive .

Reduction

The compound can be reduced using appropriate reducing agents like lithium aluminum hydride (LiAlH4) to yield 2-hydroxypropionyl chloride derivatives. This transformation allows for the modification of the oxidation state of the carbonyl group while maintaining other structural features.

Applications

2-Acetoxypropionyl chloride finds applications across multiple fields due to its versatile reactivity and stereochemical properties.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis . Its stereochemical properties make it particularly valuable in the preparation of chiral pharmaceuticals where stereospecificity is crucial for biological activity . The compound is used as an essential intermediate in the preparation of Iopamidol, a non-ionic iodinated contrast agent used in diagnostic imaging .

Research Applications

In research settings, 2-acetoxypropionyl chloride is employed for:

-

Organic synthesis reactions, facilitating exploration of new chemical pathways

-

Preparation of chiral phosphonates used in enantiomeric excess assays of unprotected amino acids

Industrial Applications

Beyond pharmaceutical and research applications, the compound is utilized in:

-

Production of agrochemicals, contributing to the development of pesticides and herbicides

-

Polymer chemistry, where it aids in creating specialty polymers with desirable characteristics

-

Biochemical applications, particularly in the modification of biomolecules for drug design and delivery systems

| Parameter | Classification | Reference |

|---|---|---|

| Hazard symbols | C - Corrosive | |

| GHS pictograms | Corrosive | |

| Signal word | Danger | |

| UN identification | UN 3265, Class 8, Packing Group II/III | |

| WGK Germany | 3 (Severe hazard to waters) |

Hazard Statements

The compound is associated with several hazard statements:

Purification Methods

When 2-acetoxypropionyl chloride undergoes partial hydrolysis or contains impurities, several purification methods can be employed.

Distillation

Distillation under reduced pressure is the preferred method for purifying 2-acetoxypropionyl chloride . The process typically involves:

-

Collection of the main fraction containing the purified compound

-

Leaving behind high-boiling impurities such as residual 2-acetyloxypropanoic acid and dimers

For industrial applications, the purification by distillation is performed in two steps to achieve the high purity required for pharmaceutical applications .

Chemical Treatment

If hydrolysis has occurred, the compound can be treated with acetyl chloride to reconvert the hydrolyzed product back to 2-acetoxypropionyl chloride . This involves:

This method is particularly useful for restoring the purity of samples that have been exposed to moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume